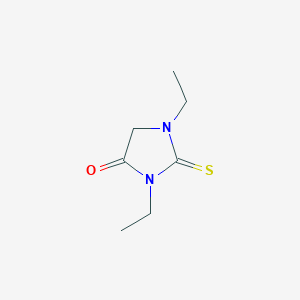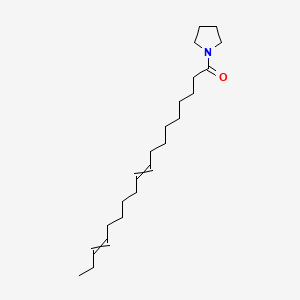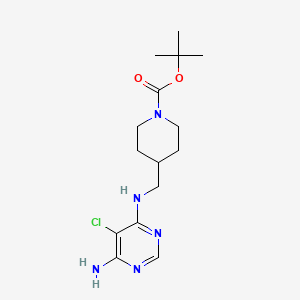![molecular formula C12H10ClNO3S B13972992 1-[1-(Benzenesulfonyl)-1H-pyrrol-3-yl]-2-chloroethan-1-one CAS No. 91579-92-9](/img/structure/B13972992.png)
1-[1-(Benzenesulfonyl)-1H-pyrrol-3-yl]-2-chloroethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-1-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)ethanone is an organic compound that belongs to the class of sulfonyl-containing heterocycles This compound is characterized by the presence of a chloro group, a phenylsulfonyl group, and a pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)ethanone typically involves the reaction of 1-(phenylsulfonyl)-1H-pyrrole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions
2-chloro-1-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)ethanone can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The phenylsulfonyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Major Products Formed
Nucleophilic substitution: Formation of substituted ethanone derivatives.
Reduction: Formation of 2-chloro-1-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)ethanol.
Oxidation: Formation of sulfone derivatives.
科学研究应用
2-chloro-1-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-chloro-1-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)ethanone involves its interaction with specific molecular targets. The chloro group can act as an electrophile, facilitating nucleophilic attack by biological molecules. The phenylsulfonyl group can enhance the compound’s binding affinity to target proteins or enzymes, potentially leading to inhibition of their activity. The pyrrole ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.
相似化合物的比较
Similar Compounds
2-chloro-1-(3,4-dihydroxyphenyl)ethanone: Similar in structure but contains hydroxyl groups instead of a phenylsulfonyl group.
2-chloro-1-(3,4-difluorophenyl)ethanone: Contains fluorine atoms instead of a phenylsulfonyl group.
2-chloro-1-(1-chlorocyclopropyl)ethanone: Contains a cyclopropyl group instead of a pyrrole ring.
Uniqueness
2-chloro-1-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)ethanone is unique due to the presence of the phenylsulfonyl group and the pyrrole ring, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.
属性
CAS 编号 |
91579-92-9 |
|---|---|
分子式 |
C12H10ClNO3S |
分子量 |
283.73 g/mol |
IUPAC 名称 |
1-[1-(benzenesulfonyl)pyrrol-3-yl]-2-chloroethanone |
InChI |
InChI=1S/C12H10ClNO3S/c13-8-12(15)10-6-7-14(9-10)18(16,17)11-4-2-1-3-5-11/h1-7,9H,8H2 |
InChI 键 |
FKDQWGQYFOWNDB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


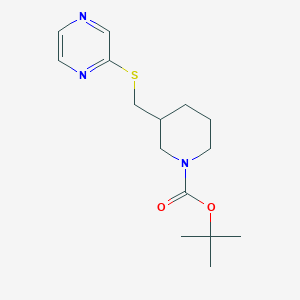


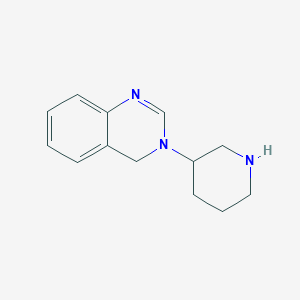

![N-(4'-bromo-[1,1'-biphenyl]-4-yl)-N-phenylnaphthalen-2-amine](/img/structure/B13972925.png)
![2-Amino-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B13972936.png)
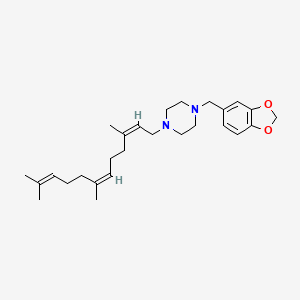
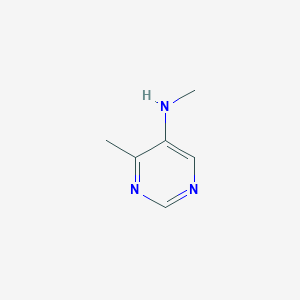
![(4S)-4-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-[[(2S)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13972965.png)
